TUG-905

GPR40 agonism Species ortholog comparison In vitro pharmacology

Selective GPR40 agonist for metabolic research. Superior to TUG-770/GW9508 for isolating GPR40-mediated effects on body weight & hypothalamic neurogenesis. Validated in POMC neuron/BDNF studies. Balanced human (Ki=4.37nM) & rodent (EC50=181.97nM) potency. Request bulk.

Molecular Formula C27H30FNO5S
Molecular Weight 499.5974
CAS No. 1390641-90-3
Cat. No. B611511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTUG-905
CAS1390641-90-3
SynonymsTUG-905;  TUG 905;  TUG905.
Molecular FormulaC27H30FNO5S
Molecular Weight499.5974
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCCS(=O)(=O)C)C2=CC=CC(=C2)CNC3=CC(=C(C=C3)CCC(=O)O)F
InChIInChI=1S/C27H30FNO5S/c1-19-15-24(34-13-4-14-35(2,32)33)10-11-25(19)22-6-3-5-20(16-22)18-29-23-9-7-21(26(28)17-23)8-12-27(30)31/h3,5-7,9-11,15-17,29H,4,8,12-14,18H2,1-2H3,(H,30,31)
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TUG-905 (CAS 1390641-90-3): Selective GPR40/FFAR1 Agonist for Metabolic Research


TUG-905 (CAS 1390641-90-3) is a potent and selective agonist of the free fatty acid receptor 1 (FFAR1/GPR40), a G protein-coupled receptor implicated in metabolic regulation [1]. It is a synthetic small molecule with a molecular weight of 499.59 g/mol and a chemical formula of C27H30FNO5S . TUG-905 has been extensively characterized in vitro and in vivo, demonstrating high affinity and functional activity at human and rodent GPR40 orthologs [1].

Why GPR40 Agonists Are Not Interchangeable: The Case for TUG-905 Specificity


GPR40 agonists exhibit significant variability in potency, selectivity, and downstream signaling bias, which directly impacts their utility in metabolic research. TUG-905 is distinguished by its balanced potency at human and rodent GPR40, its favorable ADME profile, and its unique ability to promote hypothalamic neurogenesis and reduce body weight via central mechanisms [1][2]. In contrast, other GPR40 agonists such as TUG-770 demonstrate higher potency but distinct selectivity profiles, while dual agonists like GW9508 engage both GPR40 and GPR120, complicating mechanistic interpretation [3]. Therefore, direct substitution without careful consideration of these pharmacological nuances can lead to confounding results in both in vitro and in vivo studies.

TUG-905 Quantitative Differentiation: Head-to-Head Potency, Selectivity, and In Vivo Efficacy Data


TUG-905 vs. TUG-770: Balanced Potency Across Human and Rodent GPR40 Orthologs

TUG-905 demonstrates potent and balanced agonist activity at both human and rat GPR40, with EC50 values of 9.12 nM and 181.97 nM, respectively, as measured by calcium mobilization and dynamic mass redistribution assays [1]. In contrast, the more potent TUG-770 exhibits an EC50 of 6 nM at human GPR40 but shows a larger species divergence and higher selectivity for FFA1 over other fatty acid receptors [2]. This balanced ortholog activity of TUG-905 makes it particularly suitable for translational studies where rodent models are employed.

GPR40 agonism Species ortholog comparison In vitro pharmacology

TUG-905 vs. GW9508: Selective GPR40 Activation Yields Distinct Central Metabolic Effects

In a direct comparative study, intracerebroventricular (i.c.v.) administration of TUG-905 (2.0 μL, 1.0 mM, twice daily for 6 days) in diet-induced obese mice resulted in a significant reduction in body mass and an increase in hypothalamic POMC mRNA expression, effects that were milder than those produced by the dual GPR40/GPR120 agonist GW9508 [1]. Crucially, TUG-905's effects were mediated specifically through GPR40 activation in POMC neurons, whereas GW9508's broader effects also involved GPR120-mediated anti-inflammatory actions [2]. This receptor-specificity allows for precise dissection of GPR40's role in energy homeostasis without confounding GPR120-mediated signaling.

Hypothalamic neurogenesis Body weight regulation Receptor selectivity

TUG-905 vs. TUG-1197: Distinct Phenotypic Outcomes in Hypothalamic Regulation

A comparative study revealed that TUG-905 (GPR40 agonist) and TUG-1197 (GPR120 agonist) produce divergent phenotypic outcomes when administered centrally. TUG-905 predominantly reduces body mass and increases the expression of the anorexigenic precursor POMC, while TUG-1197 primarily reduces hypothalamic inflammation [1]. This differentiation underscores the functional specialization of these two fatty acid receptors in the hypothalamus and highlights TUG-905's specific utility in studying energy balance and neuropeptide regulation.

GPR40 vs. GPR120 Hypothalamic function Metabolic phenotyping

TUG-905 Exhibits High Affinity and Favorable Binding Kinetics at GPR40

TUG-905 demonstrates high binding affinity for human GPR40, with a Ki of 4.37 nM as determined by a BRET-based competition binding assay using a fluorescent tracer [1]. This high affinity, combined with a favorable kinetic profile, positions TUG-905 as a superior tool compound for receptor occupancy studies and high-throughput screening applications compared to lower affinity agonists. Furthermore, TUG-905 acts as a full agonist in both calcium mobilization and β-arrestin recruitment assays, indicating balanced signaling efficacy [2].

Receptor binding Kinetics BRET assay

TUG-905's Mesylpropoxy Appendage Confers Improved ADME Properties Over Earlier GPR40 Agonists

The incorporation of a mesylpropoxy appendage into the TUG-905 scaffold significantly lowers lipophilicity (clogP) and improves metabolic stability compared to earlier GPR40 agonists like TUG-469 [1]. While direct comparative ADME data for TUG-905 is limited in the public domain, the study that characterized TUG-905 explicitly notes that this structural modification was designed to enhance drug-like properties, resulting in a compound with favorable in vitro metabolic stability and permeability [1]. This improvement is critical for ensuring consistent exposure in in vivo studies and reducing non-specific binding.

ADME Lipophilicity Metabolic stability

TUG-905 Promotes Hypothalamic Neurogenesis and Survival via GPR40

TUG-905 treatment significantly increases hypothalamic cell proliferation and survival in adult mice, as evidenced by BrdU incorporation assays . Specifically, TUG-905 (2.0 μL, 1.0 mM, i.c.v.) administered for 7 days increased the number of BrdU-positive cells in the hypothalamic ventricular zone, an effect that was abolished by co-administration of an anti-BDNF antibody [1]. This neurogenic effect is a unique functional outcome of GPR40 activation and distinguishes TUG-905 from other metabolic regulators that do not promote adult neurogenesis.

Neurogenesis Hypothalamus Cell proliferation

Optimal Scientific and Industrial Use Cases for TUG-905 Based on Quantitative Evidence


Dissecting GPR40-Specific Signaling in Hypothalamic Energy Homeostasis

TUG-905 is the preferred tool for researchers aiming to isolate GPR40-mediated effects on body weight regulation and hypothalamic neuropeptide expression. As demonstrated by direct comparative studies, TUG-905 selectively increases POMC mRNA and reduces body mass without altering inflammatory markers, unlike dual agonists or GPR120-selective compounds [1]. This specificity is critical for mechanistic studies investigating the role of GPR40 in POMC neurons and its downstream effects on energy expenditure and thermogenesis [2].

Translational Studies Requiring Balanced Human and Rodent GPR40 Activity

For preclinical studies that aim to translate findings from rodent models to human physiology, TUG-905 offers a balanced pharmacological profile. Its potency at rat GPR40 (EC50 = 181.97 nM) is sufficient to elicit robust in vivo effects, while its high affinity for human GPR40 (Ki = 4.37 nM) ensures relevance to human target engagement [1]. This contrasts with more human-selective agonists like TUG-770, which may exhibit limited efficacy in rodent models [2].

Investigating GPR40-Mediated Neurogenesis and Cell Survival

TUG-905 is uniquely validated for studies examining the role of GPR40 in adult hypothalamic neurogenesis. Its ability to increase BrdU incorporation in the hypothalamic ventricular zone, an effect mediated by BDNF signaling, makes it an essential reagent for exploring the link between fatty acid sensing, neurogenesis, and metabolic health [1]. This application is particularly relevant for research into age-related metabolic decline and neurodegenerative disorders.

High-Throughput Screening and Receptor Occupancy Assays

The high binding affinity (Ki = 4.37 nM) and balanced signaling profile of TUG-905 make it an excellent reference agonist for developing and validating GPR40 binding assays, including BRET-based competition assays [1]. Its use as a competitive ligand in fluorescent tracer displacement assays enables precise determination of binding affinities for novel GPR40 ligands, facilitating drug discovery efforts [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for TUG-905

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.